molecular formula C10H7ClIN3O B11802876 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one

Cat. No.: B11802876
M. Wt: 347.54 g/mol
InChI Key: MMTYVPZLPWTQIT-UHFFFAOYSA-N
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Description

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with amino, chlorophenyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and 5-iodouracil.

    Condensation Reaction: The 3-chloroaniline is reacted with 5-iodouracil under acidic conditions to form the desired pyrimidine derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used in the design of probes for studying biological processes.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-chlorophenyl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-(2-chlorophenyl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-(3-bromophenyl)-5-iodopyrimidin-2(1H)-one

Uniqueness

4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. The presence of the iodine atom also imparts unique reactivity and interaction properties compared to other halogenated derivatives.

Properties

Molecular Formula

C10H7ClIN3O

Molecular Weight

347.54 g/mol

IUPAC Name

4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16)

InChI Key

MMTYVPZLPWTQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I

Origin of Product

United States

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